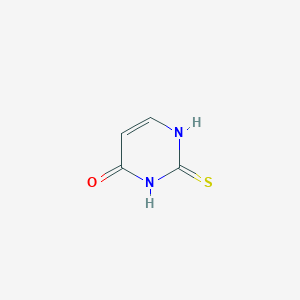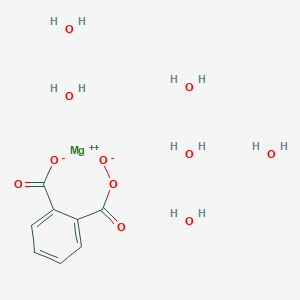![molecular formula C34H35N3O4S B140407 5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione CAS No. 952187-99-4](/img/structure/B140407.png)
5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione, also known as this compound, is a useful research compound. Its molecular formula is C34H35N3O4S and its molecular weight is 581.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Biological Potential and Medicinal Chemistry Applications
Compounds containing the thiazolidine-2,4-dione moiety, such as 1,3-thiazolidin-4-ones and their functionalized analogues, including glitazones, rhodanines, and pseudothiohydantoins, have shown significant pharmacological importance. They are found in commercial pharmaceuticals and exhibit potential activities against various diseases due to their great biological potential. Their synthesis has been explored since the mid-nineteenth century, demonstrating advancements in synthetic methodologies, including green chemistry approaches. The compounds' structure, stability, and biological properties have been extensively studied, revealing promising futures in the area of medicinal chemistry (Santos, Silva, & Jones, 2018).
2. Synthetic Development and Green Methodologies
The synthesis of thiazolidin-4-one nuclei and their derivatives has been a focus due to their broad range of biological activities and applications in drug development. Various synthetic methodologies have been developed to obtain these compounds, emphasizing green synthesis techniques to enhance environmental sustainability. These efforts aim to reduce the environmental impact and improve the efficiency of synthetic processes for these biologically significant compounds (Santos, Silva, & Jones, 2018).
3. Structural Modifications for Drug Design
The thiazolidinedione scaffold has been explored for designing novel molecules with a target-specific approach to treat numerous ailments. Its versatility allows for significant structural modifications, particularly at the N-3 and C-5 positions, to optimize or design potential inhibitors for various biological targets. These modifications have led to the development of compounds with antimicrobial, anticancer, and antidiabetic activities, showcasing the scaffold's potential in drug discovery and development (Verma, Yadav, & Thareja, 2019).
Eigenschaften
IUPAC Name |
5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35N3O4S/c1-3-23-5-10-27(35-21-23)15-17-40-29-12-8-26(9-13-29)30-19-25(20-32-33(38)37-34(39)42-32)7-14-31(30)41-18-16-28-11-6-24(4-2)22-36-28/h5-14,19,21-22,32H,3-4,15-18,20H2,1-2H3,(H,37,38,39) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPCWJMGWMWSGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C3=C(C=CC(=C3)CC4C(=O)NC(=O)S4)OCCC5=NC=C(C=C5)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590842 |
Source


|
| Record name | 5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
952187-99-4 |
Source


|
| Record name | 5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline](/img/structure/B140331.png)

![[2-[(E)-hex-2-enyl]cyclopentyl] acetate](/img/structure/B140338.png)









